Superior Cell Viability in Synchronization Protocols Compared to Nocodazole
In side-by-side synchronization experiments, treatment with aphidicolin resulted in significantly higher cell viability (89.3% ± 0.2%) compared to nocodazole (42.8% ± 0.5%) while achieving comparable phase-specific enrichment [1]. This demonstrates a clear advantage for applications where maintaining culture health is paramount.
| Evidence Dimension | Cell Viability (%) Post-Synchronization |
|---|---|
| Target Compound Data | 89.3 ± 0.2 |
| Comparator Or Baseline | Nocodazole: 42.8 ± 0.5 |
| Quantified Difference | 2.1-fold higher viability |
| Conditions | Human cell culture synchronization followed by flow cytometric analysis (N=3 experimental replicates) |
Why This Matters
Higher post-synchronization viability ensures a larger, healthier population for downstream assays, reducing data variability and experimental cost per replicate.
- [1] Chen, G., et al. (2021). Optimization of cell cycle synchronization methods. SLAS Discovery, 26(7), 903-912. Table 1. View Source
